- Hydrosilylation of alkynes catalyzed by platinum on carbonJournal of Organometallic Chemistry, 2002, 645(1-2), 1-13,
Cas no 65119-09-7 (Silane, triethoxy[(1E)-2-phenylethenyl]-)
![Silane, triethoxy[(1E)-2-phenylethenyl]- structure](https://it.kuujia.com/scimg/cas/65119-09-7x500.png)
65119-09-7 structure
Nome del prodotto:Silane, triethoxy[(1E)-2-phenylethenyl]-
Numero CAS:65119-09-7
MF:C14H22O3Si
MW:266.408185482025
CID:406802
Silane, triethoxy[(1E)-2-phenylethenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Silane, triethoxy[(1E)-2-phenylethenyl]-
- triethoxy(2-phenylethenyl)silane
-
- Inchi: 1S/C14H22O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3/b13-12+
- Chiave InChI: UUVZTKMMRCCGHN-OUKQBFOZSA-N
- Sorrisi: [Si](OCC)(OCC)(OCC)/C=C/C1=CC=CC=C1
Proprietà calcolate
- Massa esatta: 266.13386
- Massa monoisotopica: 266.134
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 8
- Complessità: 220
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 27.7A^2
Proprietà sperimentali
- PSA: 27.69
Silane, triethoxy[(1E)-2-phenylethenyl]- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Platinum , Carbon
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Rhodium(1+), [(2,3,4-η)-4-[2-(diphenylphosphino-κP)phenyl]-1,2-dihydro-1,1,3-tri… Solvents: Chloroform-d ; 24 h, rt
Riferimento
- Late-Stage Generation of Bidentate η3-Benzophosphorine-Phosphino Ligands from a Rhodium PCcarbeneP Pincer Complex and Their Use in the Catalytic Hydrosilylation of AlkynesOrganometallics, 2019, 38(19), 3512-3520,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Gold alloy, base, Au 99,Al 0.6 Solvents: Ethyl acetate ; rt; 12 h, 70 °C
Riferimento
- Selective hydrosilylation of alkynes with a nanoporous gold catalystCatalysis Science & Technology, 2013, 3(11), 2902-2905,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Titania , Chloroauric acid Solvents: 1,2-Dichloroethane ; 2 h, rt → 70 °C
Riferimento
- Reaction of hydrosilanes with alkynes catalyzed by gold nanoparticles supported on TiO2Tetrahedron, 2012, 68(42), 8724-8731,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: 2101300-24-5 Solvents: Dichloromethane-d2 ; 4 h, rt → 60 °C
Riferimento
- Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation CatalystsOrganometallics, 2017, 36(13), 2460-2469,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Dichloro(ethylenediamine)platinum(II) ; 18 h, 90 °C
Riferimento
- Dichloro(ethylenediamine)platinum(II), a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditionsTetrahedron Letters, 2020, 61(36),,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Platinate(1-), [1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][1,3-dihydro-1… Solvents: Triethoxysilane ; 16 h, 30 °C
Riferimento
- Water-Soluble N-Heterocyclic Carbene Platinum(0) Complexes: Recyclable Catalysts for the Hydrosilylation of Alkynes in Water at Room TemperatureOrganometallics, 2012, 31(8), 3355-3360,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: 2794183-67-6 Solvents: Tetrahydrofuran ; rt → 60 °C; 10 min, 60 °C
1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C
1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C
Riferimento
- Searching for highly active cobalt catalysts bearing Schiff base ligands for Markovnikov-selective hydrosilylation of alkynes with tertiary silanesJournal of Catalysis, 2022, 411, 116-121,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Platinum, dichlorobis(1-ethenyl-1H-imidazole-N3)-
Riferimento
- Catalytic activity of complexes of 1-vinylazoles with transition metal salts in hydrosilylation of phenylacetyleneZhurnal Obshchei Khimii, 1985, 55(5), 1036-8,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: 2338825-00-4 Solvents: Dichloromethane ; 6 h, 40 °C
Riferimento
- A Rh(I) complex with an annulated N-heterocyclic carbene ligand for E-selective alkyne hydrosilylationPolyhedron, 2019, 172, 167-174,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: 2460746-49-8 Solvents: Toluene
Riferimento
- C,N-chelated diaminocarbene platinum(II) complexes derived from 3,4-diaryl-1H-pyrrol-2,5-diimines and cis-dichlorobis(isonitrile)platinum(II): Synthesis, cytotoxicity and catalytic activity in hydrosilylation reactionsJournal of Organometallic Chemistry, 2020, 923,,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Platinum dichloride Solvents: Tetrahydrofuran ; 12 h, 45 °C
Riferimento
- Triethoxysilanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Rhodium(2+), [[1,1′-binaphthalene]-2,2′-diylbis[diphenylphosphine-κP]][(1,2,3,4,… Solvents: Dichloromethane
1.2 -
1.2 -
Riferimento
- Tunable Stereoselective Hydrosilylation of PhCCH Catalyzed by Cp*Rh ComplexesOrganometallics, 2002, 21(8), 1743-1746,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Zeolite-catalyzed hydrosilylationZhurnal Obshchei Khimii, 1989, 59(9), 2150-1,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Platinum (zeolite-bound)
Riferimento
- Metalized zeolites as a catalysts for hydrosilylationZhurnal Obshchei Khimii, 1994, 64(10),,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Osmate(2-), hexachloro-, dihydrogen, hexahydrate, (OC-6-11)-
Riferimento
- H2OsCl6 as a catalyst for hydrosilylationZhurnal Obshchei Khimii, 1994, 64(3), 437-42,
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(triphenylphosphine)iridium Solvents: Benzene
Riferimento
- Iridium complexes in hydrosilylation reactions of unsaturated compoundsZhurnal Obshchei Khimii, 1993, 63(10), 2257-66,
Metodo di produzione 18
Condizioni di reazione
1.1 Catalysts: Platinum
Riferimento
- Platinum-catalyzed hydrosilylation of alkynesOrganometallics, 1991, 10(10), 3750-9,
Silane, triethoxy[(1E)-2-phenylethenyl]- Raw materials
Silane, triethoxy[(1E)-2-phenylethenyl]- Preparation Products
Silane, triethoxy[(1E)-2-phenylethenyl]- Letteratura correlata
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
65119-09-7 (Silane, triethoxy[(1E)-2-phenylethenyl]-) Prodotti correlati
- 1805146-36-4(2-(Difluoromethyl)-6-iodo-4-nitropyridine-3-carbonyl chloride)
- 2016533-35-8(1-chloro-3,3-difluoro-2,2-dimethylbutane)
- 1082137-95-8(2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol)
- 325986-95-6(N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide)
- 1267335-85-2(3-Amino-4-(2,6-dichlorophenyl)butyricAcid)
- 255841-48-6(3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid)
- 1226114-35-7(1-3-Chloro-4-(2-methoxyethoxy)-phenyl-ethylamine)
- 63136-64-1(4-chloro-2,5,7-trimethylquinoline)
- 2166847-56-7(2-bromobutyl 3-methylbutanoate)
- 78507-77-4(Piperidine, 2,6-dimethyl-1-(2-propynyl)-)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
